molecular formula C21H25N2NaO4S B2548884 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate CAS No. 1263044-66-1

7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate

Cat. No.: B2548884
CAS No.: 1263044-66-1
M. Wt: 424.49
InChI Key: AXJHQFRTPADQIP-UHFFFAOYSA-M
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Description

7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate is a chemical compound of significant interest in neuroscience and pharmacological research, primarily due to its structural relationship to Tianeptine, an atypical antidepressant . Researchers utilize this compound to investigate novel pathways in neuropharmacology, particularly those independent of traditional monoamine reuptake inhibition. Its core structure features a dibenzo[1,2]thiazepine system with a 5,5-dioxide (sultam) group and a seven-membered ring that adopts a boat conformation, as observed in related structures . The heptanoate side chain is a critical pharmacophore for activity . The primary research value of this compound lies in its role as a key intermediate in synthetic chemistry and as a tool compound for structure-activity relationship (SAR) studies . Studies on analogous structures have shown that the nature of the terminal functional group on the heptanoic acid chain and substitutions on the tricyclic core are crucial for biological activity . This makes it valuable for designing new chemical entities to probe complex biological systems. While the precise mechanism of action for this specific analog is a subject of ongoing investigation, research on Tianeptine suggests potential activity on glutamate-mediated neuroplasticity pathways and agonist activity at mu and delta opioid receptors, highlighting its relevance for studying conditions related to mood and addiction . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)amino]heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-23-18-12-7-5-10-16(18)21(22-15-9-3-2-4-14-20(24)25)17-11-6-8-13-19(17)28(23,26)27/h5-8,10-13,21-22H,2-4,9,14-15H2,1H3,(H,24,25)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFDJSZIOWLQSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C3S1(=O)=O)NCCCCCCC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N2O4S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate, also known as a derivative of tianeptine, is a compound of significant interest in pharmacology due to its potential therapeutic effects. Tianeptine is primarily recognized for its antidepressant properties and its unique mechanism of action involving serotonin reuptake enhancement. This article explores the biological activity of this specific compound, examining its pharmacological effects, mechanisms, and relevant case studies.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C21H25N2O4S
Molecular Weight 401.5 g/mol
CAS Number 1263044-66-1
Synonyms Tianeptine derivative

Tianeptine and its derivatives are known to modulate the glutamatergic system and influence neuroplasticity. The proposed mechanisms include:

  • Serotonin Reuptake Enhancement : Unlike traditional SSRIs, tianeptine enhances serotonin uptake in certain brain regions, which may contribute to its antidepressant effects .
  • Modulation of Glutamate Receptors : It has been shown to influence AMPA and NMDA receptors, which are critical for synaptic plasticity .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties against oxidative stress and excitotoxicity .

Biological Activity

Research indicates that 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate has several notable biological activities:

  • Antidepressant Effects : Studies have shown that this compound can reduce depressive behaviors in animal models .
  • Anxiolytic Properties : It may also exhibit anxiolytic effects, making it a candidate for treating anxiety disorders .
  • Cognitive Enhancement : Some findings suggest improvements in cognitive functions associated with its neuroplastic effects .

Case Studies

Several studies have investigated the efficacy of tianeptine derivatives in clinical settings:

  • Clinical Trial on Depression : A double-blind study involving patients with major depressive disorder showed significant improvement in depression scores when treated with tianeptine compared to placebo .
  • Animal Studies on Anxiety : Research involving rodent models demonstrated that administration of tianeptine derivatives resulted in reduced anxiety-like behaviors in elevated plus maze tests .

Safety and Toxicology

The safety profile of tianeptine derivatives is generally favorable. Common side effects reported include:

  • Gastrointestinal disturbances
  • Dizziness
  • Fatigue

Long-term studies are needed to fully understand the implications of chronic use.

Scientific Research Applications

Biological Activities

Several studies have documented the biological activities associated with this compound:

Anticonvulsant Activity

Research indicates that thiazepine derivatives exhibit anticonvulsant properties. For instance, compounds similar to 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate have shown efficacy in various animal models for epilepsy. The mechanism often involves modulation of neurotransmitter systems or ion channels that are critical in seizure activity .

Antimicrobial Activity

The antimicrobial potential of thiazepine derivatives has been explored in various studies. These compounds have demonstrated activity against a range of bacterial strains and fungi. The structure–activity relationship (SAR) studies suggest that modifications in the thiazepine core can enhance antimicrobial efficacy .

Case Studies

  • Anticonvulsant Efficacy : A study published in the Journal of Chemical and Pharmaceutical Research evaluated several thiazepine derivatives for their anticonvulsant effects using the pentylenetetrazole model. Compounds structurally related to 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate exhibited significant protection against seizures .
  • Antimicrobial Screening : Another research effort focused on the synthesis of thiazepine derivatives and their antimicrobial properties against clinical isolates. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .

Summary Table of Applications

ApplicationDescriptionReferences
Anticonvulsant ActivityDemonstrated efficacy in animal models for seizure protection
Antimicrobial ActivityEffective against various bacterial strains; potential for use in treating infections

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Differences Among Dibenzo[c,f][1,2]thiazepine Derivatives
Compound Name Substituents Core Structure Modifications References
7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate 6-methyl, 5,5-dioxide, heptanoate chain No 3-chloro substitution
Tianeptine (Stablon®) 3-chloro, 6-methyl, 5,5-dioxide, heptanoic acid chain Chlorine at position 3
11-Amino-3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepine 5,5-dioxide 3-chloro, 6-methyl, 5,5-dioxide Lacks heptanoate side chain
6,11-Dihydrodibenzo[b,e]thiepin-5,5-dioxide derivatives Varied acetamide/phenyl substitutions Different heterocyclic core (thiepine vs. thiazepine)

Key Observations :

  • The absence of the 3-chloro group in the target compound distinguishes it from tianeptine, likely altering receptor binding and metabolic stability .
  • Derivatives with modified side chains (e.g., acetamide groups in ) exhibit antimicrobial activity, highlighting the role of substituents in biological function .
  • Isotopologues (e.g., deuterated tianeptine-d6) retain the core structure but are used as analytical standards .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Select Compounds
Compound Primary Activity Mechanism of Action Clinical/Experimental Use References
Target compound Under investigation Likely modulates serotonin reuptake* Preclinical studies (hypothesized)
Tianeptine Antidepressant 5-HT reuptake enhancement, neuroplasticity Depression treatment, opioid-like abuse potential
6,11-Dihydrodibenzo[b,e]thiepin-5,5-dioxide derivatives Antimicrobial Disruption of microbial cell membranes In vitro antimicrobial agents

Key Findings :

  • Tianeptine’s 3-chloro substitution is linked to its unique 5-HT reuptake facilitation, contrasting with SSRIs . Removal of this group (as in the target compound) may reduce efficacy or alter selectivity .
  • Antimicrobial activity in thiepine derivatives () suggests structural flexibility for diverse applications, though the target compound’s heptanoate chain may limit membrane penetration compared to smaller analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for synthesizing 7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate?

  • Methodological Answer : The synthesis involves multi-step reactions starting with functionalization of the dibenzothiazepine core. Key steps include:

  • Core Modification : Introduce the 6-methyl and 5,5-dioxide groups via oxidation and alkylation, as seen in structurally related dibenzothiazepines .
  • Amino-Heptanoate Conjugation : Couple the modified core with heptanoate via nucleophilic substitution or amide bond formation, using activating agents like EDC/HOBt .
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for sulfone (1250–1150 cm⁻¹) and ester carbonyl (1740–1720 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Assign protons on the dibenzothiazepine ring (aromatic region, δ 6.5–8.0 ppm) and methyl/ester groups (δ 1.2–4.3 ppm). Use DEPT-135 for distinguishing CH₂/CH₃ groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₂₁H₂₅N₂O₄S requires [M+H]⁺ at 413.1532) .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility and stability data across different experimental conditions?

  • Methodological Answer :

  • Controlled Solubility Studies : Use standardized solvents (e.g., DMSO, PBS) at fixed pH (7.4) and temperature (25°C) to minimize variability. Compare results with structurally analogous compounds (e.g., tianeptine derivatives) to identify trends .
  • Stability Profiling : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., ester hydrolysis) can be identified via LC-MS .

Q. What computational strategies are effective for predicting the compound’s binding affinity to neurological targets (e.g., glutamate receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 6NM4 for NMDA receptors). Validate docking poses via molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding, correlating with in vitro IC₅₀ values from radioligand assays .

Q. How can synthetic yields be optimized while minimizing byproduct formation in large-scale reactions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, reaction time) using a Box-Behnken design. Optimize for yield (HPLC purity >98%) and byproduct suppression .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-oxidation of the sulfone group) .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches resolve contradictions in dose-response data from in vitro vs. in vivo studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., EC₅₀ values) using random-effects models (R package metafor). Adjust for covariates (e.g., cell line variability, animal model differences) .
  • PK/PD Modeling : Develop compartmental models (e.g., NONMEM) to correlate plasma concentrations (in vivo) with target engagement (in vitro) .

Q. Which theoretical frameworks guide mechanistic studies of this compound’s neurochemical effects?

  • Methodological Answer :

  • Glutamatergic Hypothesis : Link the compound’s structural similarity to tianeptine (a glutamate modulator) to hypotheses about synaptic plasticity and BDNF signaling .
  • Redox Chemistry : Investigate sulfone group interactions with cellular antioxidants (e.g., glutathione) using cyclic voltammetry and ESR spectroscopy .

Experimental Design Considerations

Q. What controls are essential for validating the compound’s specificity in enzyme inhibition assays?

  • Methodological Answer :

  • Negative Controls : Use enantiomers or structurally related inactive analogs (e.g., 6-ethyl instead of 6-methyl derivatives) .
  • Positive Controls : Include known inhibitors (e.g., MK-801 for NMDA receptors) to benchmark activity .

Q. How should researchers design experiments to differentiate between pharmacokinetic and pharmacodynamic variability?

  • Methodological Answer :

  • Crossover Studies : Administer the compound and a reference drug (e.g., tianeptine) to the same animal cohort, measuring plasma levels (LC-MS/MS) and behavioral outcomes (e.g., forced swim test) .
  • Mechanistic PK Modeling : Use physiologically based pharmacokinetic (PBPK) models to isolate absorption/distribution effects from target engagement .

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